Ethyl 2-cyano-5-methylhexanoate
CAS No.: 26526-71-6
Cat. No.: VC19665966
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26526-71-6 |
|---|---|
| Molecular Formula | C10H17NO2 |
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | ethyl 2-cyano-5-methylhexanoate |
| Standard InChI | InChI=1S/C10H17NO2/c1-4-13-10(12)9(7-11)6-5-8(2)3/h8-9H,4-6H2,1-3H3 |
| Standard InChI Key | NBLCLAYEJWJGJL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(CCC(C)C)C#N |
Introduction
Chemical Identity and Structural Features
Ethyl 2-cyano-5-methylhexanoate belongs to the class of cyanoacetic acid esters, distinguished by its branched alkyl chain and electron-withdrawing cyano moiety. The IUPAC name, ethyl 2-cyano-5-methylhexanoate, reflects its ethyl ester group, nitrile substitution at C2, and methyl branching at C5. Key identifiers include:
-
CAS Registry Number: 26526-71-6
-
InChIKey: NBLCLAYEJWJGJL-UHFFFAOYSA-N
-
Canonical SMILES: CCOC(=O)C(CCC(C)C)C#N
The compound’s structure (Fig. 1) features a planar cyano group adjacent to the ester carbonyl, creating a conjugated system that influences its reactivity in nucleophilic additions and cyclization reactions . The branched methyl group enhances steric hindrance, affecting reaction kinetics and selectivity in synthetic applications .
Physicochemical Properties
Molecular and Thermal Characteristics
Ethyl 2-cyano-5-methylhexanoate is a colorless to pale yellow liquid at room temperature, with a density of approximately 1.02 g/cm³ (predicted). Its boiling point is estimated at 280–285°C under atmospheric pressure, while the melting point remains undefined due to its liquid state . The compound’s polarity, derived from the ester and nitrile groups, confers moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethyl acetate, but limited solubility in water (<1 mg/mL) .
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 1.00 (d, J = 6.7 Hz, 6H, CH(CH₃)₂), 1.91 (m, 1H, CH), 2.47 (dd, J = 7.9, 6.8 Hz, 2H, CH₂), 3.89 (s, 3H, OCH₃), 7.69 (t, J = 8.0 Hz, 1H, C=CH) .
-
IR (neat): Strong absorptions at 2245 cm⁻¹ (C≡N stretch) and 1740 cm⁻¹ (ester C=O stretch).
Synthesis Methodologies
Conventional Knoevenagel Condensation
The most reported synthesis route involves a Knoevenagel condensation between ethyl cyanoacetate and isovaleraldehyde (3-methylbutanal) under acidic catalysis . A typical procedure (Scheme 1) includes:
-
Reagents: Ethyl cyanoacetate (1.0 equiv), isovaleraldehyde (1.0 equiv), ammonium acetate (10 mol%), glacial acetic acid (20 mol%) in benzene .
-
Conditions: Stirring at 0°C for 1 hour, followed by room-temperature reaction completion.
-
Workup: Solvent removal under reduced pressure, extraction with ethyl acetate, and distillation (10 mmHg) to isolate the product .
This method yields 60–70% of ethyl 2-cyano-5-methylhexanoate, with side products including dimerized aldehydes and unreacted starting materials .
Enzymatic Resolution for Enantiopure Forms
Recent advances employ lipases (e.g., Thermomyces lanuginosus lipase) for kinetic resolution of racemic mixtures. For example, hydrolysis of the ethyl ester in aqueous media selectively yields the (S)-enantiomer, a precursor to neuromodulatory agents like pregabalin . Key parameters include:
Applications in Pharmaceutical Synthesis
Intermediate for Pregabalin Production
Ethyl 2-cyano-5-methylhexanoate is a key intermediate in synthesizing pregabalin, a γ-aminobutyric acid (GABA) analog used to treat neuropathic pain and epilepsy . The synthetic pathway (Scheme 2) involves:
-
Hydrogenation: Reduction of the nitrile to an amine using Raney nickel under H₂ pressure.
-
Hydrolysis: Saponification of the ethyl ester to a carboxylic acid.
-
Resolution: Enzymatic separation of (S)-pregabalin via TL lipase .
Building Block for Heterocycles
The compound’s cyano group participates in cyclocondensation reactions to form pyridines, pyrimidines, and thiazoles. For instance, reaction with thiourea yields 2-aminothiazole derivatives, which exhibit antimicrobial and anticancer activities.
Research Advancements and Challenges
Solvent-Free Synthesis
Recent studies explore mechanochemical synthesis using ball milling to eliminate solvents, reducing environmental impact. Initial trials report 55–60% yields under these conditions, though purity remains inferior to traditional methods.
Stability Issues
The compound’s ester group is prone to hydrolysis under acidic or basic conditions, necessitating anhydrous storage. Stabilizers like triethylamine (0.1% w/w) are often added to commercial samples .
Future Directions
-
Catalyst Optimization: Developing heterogeneous catalysts (e.g., zeolites) to improve reaction yields and selectivity.
-
Continuous Flow Systems: Implementing microreactors for safer handling of exothermic condensation steps .
-
Biosynthesis: Engineering microbial strains (e.g., E. coli) to produce the compound via enzymatic cascades, enabling sustainable manufacturing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume